molecular formula C6H4ClNO3 B183055 2-Chloro-3-nitrophenol CAS No. 603-84-9

2-Chloro-3-nitrophenol

Cat. No.: B183055
CAS No.: 603-84-9
M. Wt: 173.55 g/mol
InChI Key: QBGLHYQUZJDZOO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitrophenol Chemistry

The properties of 2-Chloro-3-nitrophenol can be better understood when compared with its isomers. The location of the substituents affects characteristics such as melting point, solubility, and stability. For instance, structural isomers like 2-chloro-4-nitrophenol and 4-chloro-2-nitrophenol, while having the same molecular formula, exhibit different reactivity in chemical syntheses and have distinct industrial applications. The acidity of nitrophenols is a key property influenced by isomerism; the nitro group, being a strong electron-withdrawing group, stabilizes the phenoxide ion formed upon deprotonation. This effect is most pronounced when the nitro group is in the ortho or para position relative to the hydroxyl group, due to resonance stabilization. In the case of 3-nitrophenol (a related compound), the nitro group is at the meta position and its stabilizing effect is primarily inductive, making it less acidic than the ortho and para isomers but more acidic than phenol itself. researchgate.net The addition of a chlorine atom further modulates the electron density of the aromatic ring.

The reactivity of this compound is characterized by several key reaction types. The nitro group can be reduced to an amino group using various reducing agents, a common transformation in the synthesis of more complex molecules. Additionally, the chlorine atom can undergo nucleophilic substitution reactions. These reactions are fundamental to its role as a building block in organic synthesis.

Significance of this compound in Contemporary Chemical and Environmental Science

The significance of this compound stems from its application as a versatile intermediate in the chemical industry and its relevance as an environmental contaminant. Halogenated nitroaromatic compounds, including various chloronitrophenols, are widely used in the synthesis of a range of industrial products such as dyes, polymers, pesticides, insecticides, fungicides, and explosives. google.com Specifically, this compound is utilized as a precursor in the production of agrochemicals, pharmaceuticals, and dyes. guidechem.comontosight.ai It also finds application in the manufacturing of rubber chemicals and as a corrosion inhibitor. guidechem.com Some sources also indicate its use as a pesticide, where its mechanism of action involves the inhibition of essential enzymes in pests. guidechem.com

From an environmental science perspective, chloronitrophenols are recognized as significant pollutants. nih.gov Their widespread industrial use has led to their detection in various environmental matrices. These compounds can be persistent in the environment and exhibit toxicity to living organisms. nih.gov The study of the environmental fate and transport of this compound and its isomers is therefore crucial for assessing their environmental impact and developing remediation strategies. The presence of both a chloro and a nitro group on the aromatic ring can make these compounds resistant to natural degradation processes. frontiersin.org

Overview of Key Research Trajectories

Current research on this compound and related compounds is focused on several key areas, primarily driven by their industrial importance and environmental concerns.

Biodegradation: A significant research trajectory is the investigation of microbial degradation of chloronitrophenols as an environmentally friendly remediation method. nih.gov Research has identified bacterial strains capable of degrading these compounds. For this compound, a proposed bacterial degradation pathway involves an initial reductive dehalogenation to form 3-nitrophenol, which is then hydroxylated to 3-nitrocatechol. guidechem.com Studies on other isomers, such as 2-chloro-5-nitrophenol, have revealed degradation pathways initiated by the reduction of the nitro group. frontiersin.org Fungi are also being explored for their potential in the mycoremediation of halogenated nitrophenols. kirj.ee

Advanced Oxidation Processes (AOPs): AOPs represent another important area of research for the removal of recalcitrant organic pollutants like chloronitrophenols from water. kirj.ee These processes generate highly reactive hydroxyl radicals that can effectively degrade these compounds. Techniques such as ozonation, UV/H₂O₂, and the Fenton process are being investigated for their efficiency in mineralizing chloronitrophenols. kirj.ee For instance, the degradation of 4-chloro-2-nitrophenol has been successfully demonstrated using various AOPs, with the UV/Fenton process showing high effectiveness.

Catalytic Reduction: The reduction of the nitro group to an amino group is a crucial step in both detoxification and the synthesis of valuable chemicals like aminophenols. Research is ongoing to develop efficient catalytic systems for this transformation. Studies have explored the use of various metal-based catalysts for the reduction of nitrophenols. mdpi.com

Synthesis and Application as a Building Block: Continued research into the synthesis of this compound and its utilization as a building block in organic synthesis remains a key focus. This includes the development of more efficient and environmentally benign synthetic routes. Furthermore, its role as an intermediate in the creation of novel compounds with specific biological or material properties is an active area of investigation. For example, related chloronitrophenol compounds are used as starting materials for the synthesis of pharmaceuticals and other fine chemicals. fishersci.ca

Properties

IUPAC Name

2-chloro-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGLHYQUZJDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209062
Record name Phenol, 2-chloro-3-nitro-
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

603-84-9
Record name 2-Chloro-3-nitrophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-chloro-3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-3-nitro-
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Synthetic Methodologies and Reaction Mechanism Investigations

Established and Emerging Chemical Synthesis Pathways for 2-Chloro-3-nitrophenol

The preparation of this compound can be achieved through several synthetic strategies, primarily involving the introduction of chloro and nitro functionalities onto a phenolic backbone. The choice of pathway often depends on the availability of starting materials and the desired regioselectivity.

The synthesis of this compound often commences with precursors that already contain one of the desired functional groups. This compound serves as a valuable intermediate in various industrial applications, including the synthesis of dyes, pharmaceuticals, and agrochemicals. guidechem.comontosight.ai Its antimicrobial properties also make it a candidate for use in disinfectants and preservatives. guidechem.com

A common precursor-based approach involves the modification of a substituted phenol. For instance, the synthesis can start from a chlorophenol or a nitrophenol, with the subsequent introduction of the remaining functional group. These precursor molecules are often derived from large-scale industrial feedstocks like benzene, toluene, or phenol itself through nitration and halogenation reactions. nih.gov

Table 1: Industrial Applications of this compound and Related Compounds

Application Description
Dye Synthesis Serves as a precursor for various dyes. guidechem.com
Pharmaceuticals Used as an intermediate in the synthesis of pharmaceutical compounds. guidechem.comontosight.ai
Agrochemicals A building block for pesticides and other agricultural chemicals. guidechem.comnih.gov
Disinfectants Exhibits antimicrobial properties. guidechem.com

| Corrosion Inhibitors | Employed in the production of chemicals that prevent corrosion. guidechem.com |

The direct chlorination of 3-nitrophenol presents a viable route to this compound. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing hydroxyl (-OH) and nitro (-NO2) groups. The hydroxyl group is a potent activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director.

In the case of 3-nitrophenol, the hydroxyl group directs the incoming electrophile (chlorine) to the ortho (position 2 and 4) and para (position 6) positions relative to itself. The nitro group at position 3 directs incoming groups to the meta positions (positions 1 and 5), which are already substituted or less activated. The activating nature of the hydroxyl group generally dominates, leading to chlorination at the positions ortho and para to it. stackexchange.comechemi.com Therefore, the chlorination of m-nitrophenol can yield 4-chloro-3-nitrophenol and this compound. vaia.com The use of specific catalysts, such as certain thioureas with N-chlorosuccinimide, can enhance the regioselectivity of phenol chlorination, offering pathways to favor either ortho or para isomers. scientificupdate.com

An alternative synthetic approach is the nitration of 2-chlorophenol. The hydroxyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director, although it is deactivating. When both are present on the benzene ring, the powerful activating effect of the hydroxyl group typically governs the position of further substitution.

For 2-chlorophenol, the hydroxyl group directs nitration to positions 4 and 6, while the chlorine at position 2 also directs towards position 4 and 6. Therefore, the direct nitration of 2-chlorophenol primarily yields 2-chloro-4-nitrophenol and 2-chloro-6-nitrophenol. smolecule.com To obtain this compound through this route is less direct and may require multi-step synthesis or separation from a complex mixture of isomers. The nitration of m-chlorophenol has been shown to produce a mixture of mononitro- and dinitro-chlorophenols, including 3-chloro-2-nitrophenol. rsc.org

Nitration is commonly carried out using a mixture of nitric acid and sulfuric acid. nih.gov The conditions can be controlled to influence the degree of nitration. For example, the nitration of m-chlorophenol can be controlled to produce mononitro derivatives. rsc.org

Regioselective Chlorination Strategies of Nitrophenols

Detailed Investigations into Reaction Mechanisms of this compound

The reactivity of this compound is characterized by the influence of its electron-withdrawing nitro group and the chloro and hydroxyl substituents. These groups determine the molecule's behavior in both electrophilic and nucleophilic aromatic substitution reactions.

The directing influence of the substituents on an incoming electrophile is as follows:

Hydroxyl group (-OH) at C1: ortho-, para-directing (to positions 2, 4, 6).

Chloro group (-Cl) at C2: ortho-, para-directing (to positions 1, 3, 5), but deactivating.

Nitro group (-NO2) at C3: meta-directing (to positions 1, 5), and strongly deactivating.

The positions on the ring are influenced by a combination of these directing effects. The hydroxyl group strongly activates the positions ortho and para to it. However, the existing substituents occupy positions 2 and 3. The remaining open positions are 4, 5, and 6. The hydroxyl group activates positions 4 and 6. The chloro group directs to position 5. The nitro group also directs to position 5. Therefore, electrophilic substitution is most likely to occur at positions 4, 5, or 6, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

Substituent Position Directing Effect Activating/Deactivating
-OH 1 ortho, para Activating
-Cl 2 ortho, para Deactivating

Nucleophilic aromatic substitution (NAS) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com The nitro group on this compound strongly activates the ring towards nucleophilic attack, especially at the positions ortho and para to it. testbook.com

In this compound, the chlorine atom at position 2 is ortho to the nitro group at position 3. This arrangement facilitates nucleophilic attack at the carbon bearing the chlorine. The reaction typically proceeds through an addition-elimination mechanism, also known as the SNAr mechanism. testbook.com This involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized, with the electron-withdrawing nitro group providing significant stabilization. The subsequent departure of the leaving group (chloride ion) restores the aromaticity of the ring. iscnagpur.ac.in

The rate of nucleophilic aromatic substitution is enhanced by the presence of strong electron-withdrawing groups. iscnagpur.ac.in The position of these groups relative to the leaving group is crucial; ortho and para positions provide the most effective stabilization of the intermediate through resonance. masterorganicchemistry.comtestbook.com

Redox Transformations of the Nitro Group and Phenolic Hydroxyl

The redox transformations of the nitro and phenolic hydroxyl groups on the this compound ring are critical in both its environmental fate and its synthetic utility. The nitro group, being an electron-withdrawing group, significantly influences the reactivity of the phenol. ontosight.ai

Microbial degradation pathways often initiate with the reduction of the nitro group. For instance, in a process analogous to the degradation of 3-nitrophenol, 2-chloro-5-nitrophenol is first reduced to 2-chloro-5-hydroxylaminophenol. nih.gov This reduction is a crucial first step that decreases the recalcitrance of the molecule for subsequent degradation. nih.gov Generally, the reduction of nitroaromatic compounds can proceed through a one-electron transfer to form a nitro anion radical, which can then be further reduced to nitroso, hydroxylamino, and ultimately amino derivatives. nih.gov Some enzymes, known as oxygen-insensitive nitroreductases, can directly reduce nitroaromatic compounds via two-electron transfers. nih.gov

The phenolic hydroxyl group also plays a role in the redox chemistry. For example, during the UV/HOCl process, the hydroxyl group directs electrophilic substitution to the ortho and para positions. mdpi.com While the para position is occupied by the nitro group in 4-nitrophenol, the ortho position is susceptible to chlorination. mdpi.com Highly oxidative species like hydroxyl (HO•) and chlorine (Cl•) radicals can attack the ring, leading to further oxidation and potential ring-opening cleavage. mdpi.com

Hydrolytic Cleavage Mechanisms

Hydrolytic cleavage is a key mechanism in the degradation of chloronitrophenols. In some bacterial degradation pathways, the removal of the chloro group occurs after initial transformations of the nitro group. For instance, in the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800, the compound is first converted to chlorohydroquinone (CHQ). nih.gov Subsequently, a dehalogenase enzyme catalyzes the hydrolytic removal of the chlorine atom from CHQ to form hydroquinone. nih.gov This hydrolytic dehalogenation is a critical step in the complete mineralization of the compound. nih.gov Similarly, the metabolism of 2-chloro-4-nitroaniline, a related compound, can involve hydrolytic cleavage of the amide bond to form 2-chloro-4-nitroaniline and 5-chlorosalicylic acid. plos.org

Formation Mechanisms of Disinfection Byproducts (DBPs) Involving this compound

This compound and related nitrophenolic compounds are recognized as precursors to the formation of harmful disinfection byproducts (DBPs) during water treatment processes, particularly chlorination.

Pathways for Chlorinated Halonitromethane Formation

Chlorinated halonitromethanes (Cl-HNMs) are a class of nitrogenous DBPs that can be formed from nitrophenol compounds during disinfection. nih.gov Research has shown that this compound is a significant precursor to Cl-HNMs. nih.gov The formation pathways are complex and involve several key reactions, including chlorine substitution, the formation of benzoquinone compounds, ring opening, and bond cleavage. nih.gov

During the UV/post-chlorination process, the yields of Cl-HNMs from various nitrophenols were studied, and this compound was found to be a high-yield precursor. nih.gov The initial step often involves the electrophilic substitution of chlorine onto the aromatic ring, a reaction facilitated by disinfectants like hypochlorous acid (HOCl). mdpi.com This is followed by further oxidation and transformation. The presence of reactive radicals generated during processes like UV/HOCl is crucial for the opening of the aromatic ring of chlorinated intermediates, which ultimately leads to the formation of smaller molecular weight compounds like trichloronitromethane (TCNM). mdpi.com

Influence of Water Treatment Conditions on DBP Yields

The formation and yield of DBPs from this compound are highly dependent on water treatment conditions.

Chlorine Dosage: Increasing the chlorine dosage generally favors the formation of Cl-HNMs. nih.gov However, for some precursors like 2- and 4-nitrophenol, excessive chlorine dosage can lead to a decrease in DBP yields. nih.gov

UV Radiation: The application of UV radiation, particularly in conjunction with chlorination (UV/post-chlorination), can facilitate the formation of Cl-HNMs. nih.gov

pH: Acidic pH conditions have been found to promote the formation of Cl-HNMs. nih.gov Specifically, for the chlorination of 2-nitrophenol, a pH range of 5.0-7.0 facilitates the formation of TCNM. nih.govresearchgate.net

Precursor Concentration: Higher concentrations of the precursor compound, such as this compound, lead to a greater formation of DBPs. nih.gov

Reaction Time: The yield of Cl-HNMs can either increase continuously with post-chlorination time or increase initially and then decline. nih.gov

Presence of Other Substances: Dissolved organic matter (DOM) can significantly influence the formation of TCNM from the chlorination of 2-nitrophenol. researchgate.net

The following table summarizes the impact of various water treatment conditions on the formation of chlorinated halonitromethanes from nitrophenol precursors.

ConditionInfluence on DBP YieldCitation
Chlorine Dosage Generally increases DBP formation. nih.gov
UV Radiation Appropriate levels facilitate DBP formation. nih.gov
pH Acidic conditions (e.g., pH 5.0-7.0) favor DBP formation. nih.govnih.govresearchgate.net
Precursor Concentration Higher concentrations lead to higher DBP yields. nih.gov
Reaction Time Yields can increase and then potentially decrease over time. nih.gov
Dissolved Organic Matter (DOM) Can significantly influence TCNM formation. researchgate.net

Role of Precursor Structure in DBP Reactivity and Speciation

The structure of the precursor molecule is a critical determinant of DBP reactivity and the types of DBPs formed. The presence and position of substituent groups on the phenol ring, such as the chloro and nitro groups in this compound, profoundly affect its reactivity. ontosight.ai

The electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack and influences the acidity of the phenolic hydroxyl group. ontosight.ai In a study comparing six different nitrophenol compounds, the yields of Cl-HNMs during UV/post-chlorination followed a specific order, with this compound being among the highest producers. nih.gov This highlights the significant role of the specific arrangement of the chloro and nitro groups in determining the reaction pathways and DBP yields.

The degradation rate of substituted phenols is also influenced by the nature of the substituent groups. For instance, chloromethylphenols degrade faster than chloronitrophenols because the nitro group is a ring-deactivating group for hydroxyl radical attack. researchgate.net This deactivating characteristic can lead to different transformation products and DBP speciation. The inherent structural diversity of natural organic matter (NOM), the primary precursor for most DBPs, has historically made it challenging to predict DBP formation. acs.org However, by studying well-defined precursor structures like this compound, a clearer understanding of the reaction pathways leading to specific DBPs can be achieved.

Environmental Fate, Transport, and Degradation Research

Environmental Occurrence and Anthropogenic Release Pathways

2-Chloro-3-nitrophenol is not known to be a naturally occurring substance. who.intnih.govresearchgate.net Its presence in the environment is almost exclusively the result of human activities. researchgate.net As a chlorinated nitroaromatic compound, it is part of a group of chemicals widely used in the production of various industrial and agricultural products. nih.govfrontiersin.org These compounds are recognized as priority pollutants by environmental agencies due to their potential toxicity and persistence. nih.govfrontiersin.org

Sources from Industrial Effluents and Agricultural Activities

The principal pathway for the release of this compound into the environment is through its role as a chemical intermediate in various manufacturing processes. ontosight.ai Industrial effluents from plants that produce or utilize this compound are a major source of contamination. who.intnih.govfrontiersin.org It serves as a precursor in the synthesis of a range of products, including dyes, pigments, pesticides, fungicides, and pharmaceuticals. ontosight.aicdc.govx-mol.com Consequently, wastewater from these manufacturing facilities can contain significant concentrations of chloronitrophenols. iarc.fr

Agricultural activities also contribute to its environmental release. ontosight.aipjoes.com The use of certain pesticides and herbicides derived from chloronitrophenols can lead to the contamination of soil and groundwater through agricultural runoff. pjoes.commdpi.com

Table 1: Anthropogenic Sources of this compound

Source CategorySpecific Examples of Release
Industrial Effluents Discharge from plants manufacturing dyes, pigments, and rubber chemicals. cdc.gov
Wastewater from pharmaceutical production. cdc.gov
Effluents from the synthesis of chemical intermediates. ontosight.ai
Agricultural Activities Runoff from areas where pesticides and fungicides derived from chloronitrophenols are applied. ontosight.aicdc.govpjoes.com

Atmospheric Formation through Photochemical Reactions

Beyond direct release, this compound can be formed secondarily in the atmosphere through chemical reactions. Research has identified that the compound can be a product of the hydroxyl radical (OH)-initiated photochemical reaction of o-dichlorobenzene in the presence of nitrogen species. researchgate.net This process is a potential source in polluted air where precursors like chlorinated aromatic hydrocarbons and nitrogen oxides are present. who.int

Studies on related compounds further support this formation pathway. For instance, the irradiation of m-chloronitrobenzene in a reaction vessel with a xenon lamp has been shown to produce by-products that include 3-chloro-2-nitrophenol, indicating that photochemical transformations of similar chemicals can lead to the formation of various chloronitrophenol isomers. epa.gov The general mechanism involves the atmospheric nitration of aromatic compounds, a process that can occur in both the gas phase and liquid phase (e.g., in fog or cloud water). researchgate.netnih.gov

Environmental Transport and Partitioning Dynamics

Once released, the movement and distribution of this compound in the environment are dictated by processes such as sorption, volatilization, and deposition, which are influenced by its physicochemical properties. researchgate.net The pH of the surrounding medium (water, soil) is a critical factor, as it affects the ionization state of the compound. researchgate.net

Air-Water-Soil-Sediment Distribution Modeling

Environmental fate models are used to predict how a chemical will partition between air, water, soil, and sediment. While specific modeling for this compound is not widely available, data for the related compound 4-nitrophenol provides insight into the likely behavior of nitrophenols. A non-steady-state equilibrium model (fugacity model) predicted that the vast majority of 4-nitrophenol released into the environment would partition into water. cdc.govcdc.gov

The model predicted the following distribution for 4-nitrophenol cdc.govcdc.gov:

Water: 94.6%

Sediment: 4.44%

Soil: 0.95%

Air: 0.0006%

Biota: 0.00009%

This suggests that a very small fraction is expected to remain in the air. cdc.govcdc.gov Due to their water solubility, nitrophenols can be transported from the atmosphere to surface waters and land via wet deposition in rain and snow. cdc.govcdc.gov The tendency for chlorinated phenols to adsorb to organic matter and clay in soil and sediment is a key process governing their mobility. researchgate.netacs.org Generally, increased chlorination on the phenol ring enhances the compound's tendency to partition into sediments. researchgate.net

Table 2: Predicted Environmental Distribution for a Related Nitrophenol (4-Nitrophenol)

Environmental CompartmentPredicted Percentage
Water94.6%
Sediment4.44%
Soil0.95%
Air0.0006%
Biota0.00009%
Data from a fugacity model for 4-nitrophenol illustrates the likely partitioning behavior of nitrophenolic compounds. cdc.govcdc.gov

Mechanisms of Bioaccumulation and Biomagnification

Bioaccumulation refers to the buildup of a chemical in an organism, while biomagnification is the increasing concentration of that chemical in organisms at successively higher levels in a food chain.

There is limited specific information available on the bioaccumulation of this compound. echemi.com However, data for nitrophenols in general suggest a low potential for bioaccumulation. inchem.org Measured bioconcentration factors (BCF), which indicate the extent of chemical accumulation in an aquatic organism from water, for 2- and 4-nitrophenol range from 11 to 76, indicating a low potential. inchem.org The fugacity model for 4-nitrophenol also predicted a negligible partitioning to biota (0.00009%). cdc.govcdc.gov

Despite these indications, there are data gaps concerning the food chain bioaccumulation of nitrophenols, and it has been identified as an area needing further study. cdc.gov While increasing chlorination can generally increase a compound's tendency to partition into lipids and thus bioconcentrate, specific data for this compound is lacking to confirm this. researchgate.netepa.gov

Advanced Biological Degradation Studies

The persistence of this compound in the environment is significantly influenced by microbial activity. Although the presence of both chlorine and nitro groups on the aromatic ring makes chloronitrophenols generally resistant to microbial attack, specific microorganisms capable of degrading them have been identified. frontiersin.orgnih.gov Bacterial degradation is considered a cost-effective and environmentally sound method for the remediation of sites contaminated with these compounds. x-mol.comnih.gov

Detailed research into the biodegradation of this compound has elucidated a specific metabolic pathway. Studies have shown that the bacterium Burkholderia sp. SJ98 can utilize the compound. nih.govresearchgate.net The degradation process begins with a reductive dehalogenation, where the chlorine atom is removed to form the intermediate 3-nitrophenol (3NP). nih.govresearchgate.net This intermediate is then further transformed through hydroxylation into 3-nitrocatechol (3NC). nih.govresearchgate.net

Table 3: Bacterial Degradation Pathway of this compound

StepTransformationIntermediate/ProductDegrading Microorganism
1 Reductive Dehalogenation3-nitrophenol (3NP)Burkholderia sp. SJ98 nih.govresearchgate.net
2 Hydroxylation3-nitrocatechol (3NC)Burkholderia sp. SJ98 nih.govresearchgate.net

Microbial Metabolic Pathways for this compound

The microbial metabolism of 2C3NP is initiated through key enzymatic steps that modify the aromatic ring, making it susceptible to further degradation. The primary pathway documented involves an initial dehalogenation followed by oxidative reactions.

The initial step in the aerobic breakdown of this compound by certain bacteria is a reductive dehalogenation. researchgate.net In this mechanism, the chlorine atom is removed from the aromatic ring and replaced with a hydrogen atom. Research on Burkholderia sp. strain SJ98 has shown that this bacterium can co-metabolically transform 2C3NP. nih.gov The first identified intermediate in this pathway is 3-nitrophenol (3NP), confirming that the degradation is initiated by the removal of the chlorine substituent. researchgate.net This step is crucial as it reduces the xenobiotic nature of the molecule.

Following the initial reductive dehalogenation to 3-nitrophenol (3NP), the metabolic pathway proceeds with oxidative modifications. In the case of degradation by Burkholderia sp. SJ98, 3NP is further hydroxylated to form 3-nitrocatechol (3NC). researchgate.net

While the complete catabolism of 3NC originating from 2C3NP has not been fully elucidated for a single organism, the degradation of nitrocatechols and related intermediates has been studied in other microbial systems. For instance, the degradation of 3-nitrophenol in Pseudomonas putida B2 proceeds via reduction to 3-hydroxylaminophenol, which is then rearranged by a lyase to 1,2,4-benzenetriol. nih.govnih.gov This intermediate, 1,2,4-benzenetriol, is a common substrate for ring-cleavage dioxygenases, which catalyze the opening of the aromatic ring to form aliphatic acids (e.g., maleylacetate) that can enter central metabolic cycles like the TCA cycle. nih.govoup.com An alternative pathway seen in Cupriavidus necator JMP134 involves the rearrangement of 3-hydroxylaminophenol to aminohydroquinone before the aromatic ring is cleaved. nih.gov These pathways suggest the likely fate of the 3NC intermediate formed during 2C3NP degradation involves further reduction and rearrangement before the aromatic ring is broken.

A variety of enzymatic systems are implicated in the breakdown of 2C3NP and its intermediates.

Reductive Dehalogenase: The initial conversion of 2C3NP to 3NP points to the action of a reductive dehalogenase, an enzyme capable of removing halogen substituents from an aromatic ring under aerobic conditions. researchgate.net

Monooxygenase: The subsequent hydroxylation of 3-nitrophenol to 3-nitrocatechol is catalyzed by a monooxygenase enzyme. researchgate.net Monooxygenases are a broad class of enzymes that incorporate one atom of molecular oxygen into a substrate.

Nitroreductases: The degradation pathways of the 3-nitrophenol intermediate in various bacteria rely heavily on nitroreductases. nih.govontosight.airesearchgate.net These enzymes, which are often dependent on cofactors like NADPH or NADH, catalyze the reduction of the nitro group to a hydroxylamino group, a critical step preceding ring cleavage. nih.govontosight.airesearchgate.net

Dioxygenases: Aromatic ring cleavage is typically facilitated by dioxygenases. These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate, leading to the opening of the ring structure. Intermediates like 1,2,4-benzenetriol are known substrates for ring-cleavage dioxygenases. nih.gov

Oxidative Ring Cleavage Pathways and Subsequent Catabolism

Isolation and Characterization of Degrading Microorganisms

The identification of specific microbial strains capable of breaking down 2C3NP is fundamental to understanding its environmental fate and developing bioremediation strategies.

Research has successfully identified a bacterial strain with the ability to process 2C3NP. However, information regarding fungal degradation of this specific isomer is notably scarce in scientific literature.

Bacteria: Burkholderia sp. strain SJ98 has been identified as capable of the co-metabolic transformation of this compound. nih.gov This strain is known for its metabolic versatility and its ability to degrade a range of nitroaromatic and chloro-nitroaromatic compounds. nih.govasm.orgfrontiersin.orgnih.gov

While fungal degradation of other chloronitrophenol isomers, such as 2-chloro-4-nitrophenol, by species like Caldariomyces fumago and Curvularia sp. has been reported, specific data on fungal metabolism of 2C3NP is not currently available. mdpi.comresearchgate.net

Table 1: Identified Bacterial Strain Degrading this compound

MicroorganismCompoundType of DegradationReference
Burkholderia sp. strain SJ98This compoundCo-metabolism nih.gov

Kinetic models are essential for quantifying the rate of biodegradation and understanding the influence of substrate concentration. While such studies are crucial, specific kinetic data for the degradation of this compound are not available in the reviewed literature. However, studies on structurally related halogenated nitrophenols provide insight into the types of kinetic behaviors observed.

Gompertz Model: The biodegradation of 2-chloro-5-nitrophenol (2C5NP) by Cupriavidus sp. strain CNP-8 has been described using a modified Gompertz model. frontiersin.org This model is effective for describing microbial growth and substrate degradation that includes a lag phase followed by an acceleration in the degradation rate. For 2C5NP, the maximum degradation rate was found to be 21.2 ± 2.3 µM h⁻¹ at a concentration of 0.4 mM. frontiersin.org

Haldane Model: The Haldane model is often used to describe substrate inhibition, where the degradation rate decreases at high substrate concentrations due to toxicity. The biodegradation of 2,6-dichloro-4-nitrophenol by a Cupriavidus strain was shown to follow the Haldane model, with a maximum specific growth rate (μmax) of 0.124 h⁻¹, a half-saturation constant (Ks) of 0.038 mM, and a substrate inhibition constant (Ki) of 0.42 mM. semanticscholar.org

Table 2: Examples of Biodegradation Kinetic Models for Related Halogenated Nitrophenols

CompoundMicroorganismKinetic ModelKey ParametersReference
2-Chloro-5-nitrophenolCupriavidus sp. CNP-8Modified GompertzMax. degradation rate: 21.2 µM h⁻¹ frontiersin.org
2,6-Dichloro-4-nitrophenolCupriavidus sp. CNP-8Haldaneμmax: 0.124 h⁻¹, Ks: 0.038 mM, Ki: 0.42 mM semanticscholar.org
2,6-Dibromo-4-nitrophenolCupriavidus sp. CNP-8Haldaneμmax: 0.096 h⁻¹, Ks: 0.05 mM, Ki: 0.31 mM doi.org
Kinetic Models of Biodegradation (e.g., Haldane, Gompertz Models)

Abiotic Transformation Processes

Photochemical degradation, particularly through advanced oxidation processes (AOPs), is a significant abiotic route for the transformation of this compound in aquatic environments. The kinetics of this degradation often follow pseudo-first-order models.

Research on the photocatalytic degradation of various substituted phenols, including chloronitrophenols, has demonstrated that the nature and position of the substituent groups on the phenol ring play a crucial role in determining the degradation rate. capes.gov.brresearchgate.net Specifically, the presence of a nitro group, which is an electron-withdrawing group, tends to deactivate the aromatic ring towards hydroxyl radical attack, thereby slowing down the degradation process compared to phenols with electron-donating groups like methyl groups. capes.gov.brresearchgate.net

In a study comparing the photocatalytic degradation of several disubstituted phenols, the rate for 4-chloro-3-nitrophenol was found to be comparable to that of 2-chloro-4-nitrophenol. capes.gov.brresearchgate.net The degradation mechanism primarily involves the attack of highly reactive hydroxyl radicals (•OH) on the aromatic ring, leading to the formation of intermediates. capes.gov.brresearchgate.net For chloronitrophenols, this can lead to the formation of hydroxylated and dehalogenated byproducts.

The UV/H₂O₂ process is a common AOP, but the UV/HOCl process has also been investigated. mdpi.com In the UV/HOCl system, both hydroxyl (HO•) and chlorine (Cl•) radicals are key players in the degradation of nitrophenols. mdpi.comresearchgate.net

Under typical environmental conditions, direct hydrolysis of this compound is not considered a primary degradation pathway due to the stability of the aromatic ring and the carbon-chlorine bond. However, transformation can occur as a result of other processes.

For instance, during the chlorination of nitrophenols in water treatment, chlorinated byproducts can be formed. mdpi.com While specific data on the hydrolysis of this compound is limited, studies on related compounds like 2-chloro-4-nitrophenol show that transformation often proceeds through initial enzymatic or chemical reactions rather than simple hydrolysis. plos.orgcaymanchem.com For example, the degradation of 2-chloro-4-nitrophenol by Rhodococcus imtechensis RKJ300 involves the release of nitrite followed by the stoichiometric elimination of chloride ions, with chlorohydroquinone and hydroquinone identified as intermediates. acs.org Similarly, the degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 is initiated by the reduction of the nitro group. nih.gov These biological and chemical pathways are generally more significant than hydrolysis for the transformation of chloronitrophenols in the environment.

Photochemical Degradation Kinetics and Mechanisms

Remediation Strategies for this compound Contamination

Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally sound approach for addressing contamination by nitrophenols. nih.govjebas.orgresearchgate.net These strategies can be applied either in situ (at the contaminated site) or ex situ (where contaminated material is moved for treatment). mdpi.comvertasefli.co.uk

In situ bioremediation involves treating the contaminated soil or groundwater in its original location. vertasefli.co.uk Techniques like bioventing (supplying air to stimulate indigenous microbes) and biosparging (injecting air below the water table) can be effective. mdpi.comuni-ecoaula.eu Bioaugmentation, the introduction of specific pollutant-degrading microorganisms to the site, is another key in situ strategy. vertasefli.co.uk For example, laboratory-scale microcosm studies with Rhodococcus imtechensis RKJ300 demonstrated its ability to degrade a mixture of nitrophenols in soil, indicating its potential for in situ applications. acs.org Similarly, Cupriavidus sp. strain CNP-8 has shown rapid removal of 2C4NP from contaminated soil, making it a promising candidate for bioremediation. nih.gov

Ex situ bioremediation involves the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment. mdpi.comvertasefli.co.uk Common ex situ methods include biopiles, landfarming, and bioreactors. mdpi.comuni-ecoaula.eu These techniques allow for better control over environmental conditions like temperature, pH, and nutrient levels, which can enhance degradation rates. uni-ecoaula.eu However, they are generally more disruptive and costly than in situ methods. vertasefli.co.uk The choice between in situ and ex situ approaches depends on factors like the type and concentration of the contaminant, site characteristics, and remediation goals. mdpi.comvertasefli.co.uk

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.ee AOPs are particularly effective for treating recalcitrant compounds like this compound that are resistant to conventional treatment methods. kirj.eeeeer.org

Common AOPs include:

Ozonation (O₃): Ozone can directly react with pollutants or decompose to form hydroxyl radicals. kirj.eeresearchgate.net

O₃/H₂O₂ (Peroxone): The combination of ozone with hydrogen peroxide enhances the production of hydroxyl radicals, often leading to better degradation efficiency than ozone alone. kirj.ee

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate hydroxyl radicals. mdpi.comkirj.ee

Fenton and Photo-Fenton Processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): The Fenton reaction uses ferrous iron to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. The efficiency is enhanced with UV light in the photo-Fenton process. kirj.eeresearchgate.net

Studies have shown that AOPs can effectively degrade chloronitrophenols. capes.gov.brmdpi.comacs.org For instance, the photocatalytic degradation of chloronitrophenols has been demonstrated using nano-TiO₂ catalysts. capes.gov.br The Fenton process was found to be highly efficient for the degradation of nitrophenols in sand. researchgate.net Combining chemical treatments like ozonation or Fenton's reagent with subsequent biological treatment can also be a highly effective strategy for the remediation of nitrophenol-contaminated soil. researchgate.net

Interactive Data Table: Comparison of AOPs for Nitrophenol Degradation

AOP MethodKey Oxidant(s)Typical ApplicationAdvantagesDisadvantagesReference
OzonationO₃, •OHWater TreatmentHigh oxidation potentialPotential for byproduct formation, cost kirj.eeresearchgate.net
O₃/H₂O₂ (Peroxone)•OHWater TreatmentEnhanced •OH production, higher efficiencyDependent on pH, H₂O₂/O₃ ratio kirj.ee
UV/H₂O₂•OHWater TreatmentNo sludge formation, effective for various organicsH₂O₂ residual, UV light penetration can be limited mdpi.comkirj.ee
Fenton (Fe²⁺/H₂O₂)•OHWastewater, SoilHigh efficiency, relatively low costStrict pH range required (acidic), sludge production kirj.eeresearchgate.net
Photo-Fenton•OHWastewater, SoilHigher efficiency than Fenton, can use solar lightSludge production, potential for iron leaching kirj.eeresearchgate.netmdpi.com
Photocatalysis (e.g., TiO₂)•OHWater TreatmentCan use solar light, catalyst is reusableCatalyst separation, potential for catalyst deactivation capes.gov.brresearchgate.net

Ecotoxicological and Mammalian Toxicological Investigations

Mechanistic Ecotoxicology of 2-Chloro-3-nitrophenol

The ecotoxicological profile of this compound is largely undefined. Its environmental impact, particularly its interaction with aquatic and terrestrial ecosystems, remains an area requiring substantial research.

Comprehensive studies detailing the acute and chronic toxicity of this compound to a range of aquatic organisms are not available in published literature. Safety Data Sheets for the compound explicitly state that no data are available regarding its toxicity to fish, daphnia and other aquatic invertebrates, or algae. echemi.com

Despite the lack of specific endpoint data like LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population), the compound is classified with general hazard statements indicating it is "Toxic to aquatic life" or "Harmful to aquatic life," sometimes with long-lasting effects. ambeed.com This suggests a presumed risk based on the structural properties shared with other toxic chloronitrophenols.

A recent study investigated the formation of disinfection byproducts from several nitrophenol compounds, including this compound, during a UV/post-chlorination water treatment process. nih.gov The research noted that the chlorinated halonitromethane byproducts generated from this compound exhibited the highest toxicity among the six nitrophenols tested. nih.gov The study also mentioned that the parent compound, this compound, presented ecotoxicity, though specific quantitative data from this study is not yet available. nih.gov

Table 1: Summary of Aquatic Ecotoxicity Data for this compound This table is interactive. Click on the headers to sort the data.

Test Organism Endpoint Value Exposure Duration Source
Fish Toxicity No data available - echemi.com
Daphnia and other aquatic invertebrates Toxicity No data available - echemi.com

There is a significant lack of research on the direct effects of this compound on terrestrial organisms such as plants and soil invertebrates. Similarly, no studies on its impact within soil microcosms have been published.

No comprehensive environmental risk assessment for this compound has been published by major regulatory bodies. Risk assessments for chemical substances, such as those conducted under frameworks like the EU's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) or by the U.S. Environmental Protection Agency (EPA), rely on extensive data sets covering persistence, bioaccumulation, and toxicity. cdc.gov Given the absence of fundamental ecotoxicological and fate data for this compound, a formal risk characterization cannot be completed.

Impact on Terrestrial Biota and Soil Microcosms

Mammalian Toxicological Mechanisms and Cellular Responses

The investigation into the mammalian toxicology of this compound is also in its infancy. While hazard classifications indicate potential for irritation, the specific molecular events that cause cellular damage are not well characterized.

Specific studies on the molecular interactions of this compound are not available. For the broader class of nitrophenols, a primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in mitochondria. oup.com This process disrupts the electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, leading to cellular energy depletion and dysfunction. jst.go.jp The ability of chlorophenols to partition into the lipid bilayer of the mitochondrial membrane is a key factor in their toxic effects. jst.go.jp

For this compound, hazard statements report that it causes skin and eye irritation and may cause respiratory irritation. thermofisher.com These effects imply direct damaging interactions with cellular components in these tissues, but the specific molecular targets and pathways leading to the observed cytotoxicity have not been elucidated.

The metabolic fate of this compound in mammalian systems has not been specifically studied. However, the metabolism of other nitroaromatic compounds is well-documented and provides a likely model. A crucial step in the bioactivation and toxicity of these compounds is the enzymatic reduction of the nitro group. nih.gov

In mammals, nitroreductase enzymes, which are present in various tissues, can reduce the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. nih.gov These intermediates are electrophilic and can form covalent bonds with cellular macromolecules, including proteins and DNA, leading to cellular damage and potentially mutagenic effects. nih.gov This reduction is often a two-electron transfer process catalyzed by oxygen-insensitive (Type I) nitroreductases. nih.gov

Studies on bacteria have identified nitroreductases with broad substrate specificity, capable of acting on a variety of chloronitrophenols. nih.govnih.gov For instance, the degradation of the related isomer 2-chloro-5-nitrophenol by Ralstonia eutropha is initiated by a nitroreductase that reduces it to 2-chloro-5-hydroxylaminophenol. nih.gov While it is plausible that this compound is also a substrate for such enzymes in both microbes and mammals, forming similar reactive intermediates, this has yet to be experimentally confirmed.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3-nitrophenol
2-chloro-5-hydroxylaminophenol
2-chloro-5-nitrophenol
3-hydroxylaminophenol
aminohydroquinone
2-amino-5-chlorohydroquinone

Impact on Specific Organ Systems and Physiological Endpoints

The toxicological profile of chloronitrophenols, including this compound, indicates potential impacts on various organ systems. While specific data for this compound is limited, studies on related compounds provide valuable insights. For instance, oral exposure to 2-nitrophenol in rats has been shown to induce developmental effects in offspring, albeit at doses that also caused maternal toxicity. inchem.org Inhalation exposure to 2-nitrophenol in rats has been linked to toxicity in the upper respiratory tract, specifically the nasal tissue. nih.gov

In studies of other chloronitrophenol isomers, such as 4-nitrophenol, ocular effects like corneal opacity and cataracts have been observed in rats following inhalation. cdc.gov However, these effects are thought to be primarily due to direct contact with the dust particles. cdc.gov Animal studies on 4-nitrophenol have not indicated significant effects on the reproductive system. nih.gov Similarly, the immune system does not appear to be a primary target for nitrophenol toxicity in animals, although functional immune endpoints have not been extensively evaluated. nih.gov Ingestion of 2-amino-6-chloro-4-nitrophenol in rats showed the highest residual levels in the kidneys, thyroid, and liver. cir-safety.org

A 90-day repeated dose oral toxicity study on 2-chloro-6-(ethylamino)-4-nitrophenol in rats established a no-observed-effect level (NOEL) of 10 mg/kg bw/day. industrialchemicals.gov.au Signs of toxicity at higher doses included reduced activity and muscle tone. industrialchemicals.gov.au Necropsy findings in acute toxicity studies with this compound revealed orange-red discoloration of the spleen, liver, kidney, and serosa. europa.eu

Table 1: Summary of Organ System Impacts of Related Chloronitrophenols

Organ SystemCompoundSpeciesRoute of ExposureObserved Effects
Reproductive/Developmental 2-NitrophenolRatOralDevelopmental effects at maternally toxic doses. inchem.org
Respiratory 2-NitrophenolRatInhalationUpper respiratory tract (nasal tissue) toxicity. nih.gov
Ocular 4-NitrophenolRatInhalationCorneal opacity and cataracts. cdc.gov
Renal/Hepatic/Endocrine 2-Amino-6-chloro-4-nitrophenolRatOralHighest residual levels in kidneys, thyroid, and liver. cir-safety.org
Multiple Organs 2-Chloro-6-(ethylamino)-4-nitrophenolRatOralDiscoloration of spleen, liver, kidney. europa.eu

Immunotoxicological Responses and Skin Sensitization Potential

The potential for this compound to induce immunotoxicological responses and skin sensitization is a key aspect of its hazard profile. While direct studies on this compound are not extensively available, data from related chloronitrophenols suggest a potential for skin sensitization.

For example, 2-amino-6-chloro-4-nitrophenol has been identified as a skin sensitizer in a local lymph node assay (LLNA) in mice. cir-safety.org This finding is supported by the Scientific Committee on Consumer Products (SCCP), which noted that this hair dye ingredient is a skin sensitizer. cir-safety.org Similarly, 2-chloro-6-(ethylamino)-4-nitrophenol is classified as hazardous with the risk phrase 'May cause sensitisation by skin contact' based on positive results in an LLNA. industrialchemicals.gov.au

The process of skin sensitization by some chemicals, known as pro-haptens or pro-sensitizers, requires metabolic activation to become allergenic. researchgate.net This activation can occur in skin cells like keratinocytes and dendritic cells. researchgate.net Defined approaches (DAs) that combine data from various non-animal tests are increasingly used to assess skin sensitization potential. nih.gov These approaches evaluate key events in the adverse outcome pathway for skin sensitization. nih.gov

While comprehensive immunotoxicity data for this compound is lacking, the available information on structurally similar compounds underscores the importance of evaluating its potential to elicit immune responses, particularly skin sensitization.

Table 2: Skin Sensitization Potential of Related Chloronitrophenols

CompoundAssaySpeciesResult
2-Amino-6-chloro-4-nitrophenolLocal Lymph Node Assay (LLNA)MouseSkin sensitizer. cir-safety.org
2-Chloro-6-(ethylamino)-4-nitrophenolLocal Lymph Node Assay (LLNA)MousePositive for skin sensitization. industrialchemicals.gov.au

Genotoxicity and Carcinogenicity Assessments

Structure-activity relationship (SAR) analyses can help predict the genotoxic potential of chemicals. For example, the presence of certain functional groups can be indicative of DNA reactivity. Chloro-nitroaromatic compounds, as a class, have been flagged for their potential toxicity, mutagenicity, and carcinogenicity. researchgate.net The metabolic reduction of an aromatic nitro group can lead to the formation of a reactive aromatic hydroxylamine intermediate. researchgate.net

The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have not evaluated the carcinogenic potential of 2-, 3-, or 4-nitrophenol in humans. cdc.gov Carcinogenicity studies on 2-nitrophenol via oral or inhalation routes were not available. inchem.org

Table 3: Genotoxicity Profile of Related Chloronitrophenols

CompoundTest SystemResult
2-Amino-6-chloro-4-nitrophenolAmes testNot mutagenic. cir-safety.org
2-Amino-6-chloro-4-nitrophenolMouse lymphoma assayNot mutagenic. cir-safety.org
2-Amino-6-chloro-4-nitrophenolIn vitro micronucleus test (human lymphocytes)Potential to induce micronuclei with metabolic activation. cir-safety.org
2-Chloro-6-(ethylamino)-4-nitrophenolAmes testMixed results (one positive, one negative). industrialchemicals.gov.au
2-Chloro-6-(ethylamino)-4-nitrophenolIn vivo genotoxicity testsNegative. industrialchemicals.gov.au

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analyses

Comparative Toxicological Profiles with Isomers and Related Chloronitrophenols

The toxicological properties of chloronitrophenols are significantly influenced by the number and position of the chloro and nitro substituents on the phenol ring. semanticscholar.org This variation in structure leads to different physicochemical properties and, consequently, different toxicological profiles among isomers.

Quantitative structure-activity relationship (QSAR) studies have shown that the toxicity of substituted phenols is strongly dependent on hydrophobicity (represented by partition coefficients) and electronic effects (represented by Hammett sigma constants). jst.go.jp For example, dichlorinated nitrophenols are generally more toxic and resistant to microbial degradation than monochlorinated nitrophenols due to the additional chlorine substituent. semanticscholar.org

The relative positions of the nitro and chloro groups affect the electron distribution on the aromatic ring, which in turn influences the compound's reactivity and interaction with biological targets. doi.org For instance, the degradation rate of 2-chloro-4-nitrophenol by certain bacteria is significantly faster than that of its isomer, 2-chloro-5-nitrophenol, indicating that the latter is more resistant to degradation. semanticscholar.org In acute toxicity studies, 4-nitrophenol was found to be more toxic than 2-nitrophenol following oral administration. inchem.org

The toxicity of chlorophenols to the ciliate Tetrahymena pyriformis has been modeled using QSAR, revealing that hydrophobicity and electronic parameters are key determinants of toxicity. researchgate.net Specifically, the toxicity of many phenols is thought to occur through mechanisms like polar narcosis or the uncoupling of oxidative phosphorylation. researchgate.net

Table 4: Comparative Toxicity Data of Chloronitrophenol Isomers

CompoundOrganismEndpointObservation
4-Nitrophenol vs. 2-NitrophenolRatAcute Oral Toxicity4-nitrophenol is more toxic than 2-nitrophenol. inchem.org
2-Chloro-4-nitrophenol vs. 2-Chloro-5-nitrophenolBacteriaBiodegradation Rate2-chloro-4-nitrophenol degrades faster than 2-chloro-5-nitrophenol. semanticscholar.org
Dichlorinated nitrophenols vs. Monochlorinated nitrophenolsGeneralToxicity & BiodegradationDichlorinated isomers are more toxic and resistant to degradation. semanticscholar.org

Elucidation of Toxicophore Features

A toxicophore is a specific structural fragment or feature within a molecule that is responsible for its toxic effects. researchgate.net Identifying these toxicophores is crucial for predicting the toxicity of new or untested chemicals. researchgate.net For nitroaromatic compounds, the nitro group itself is a key toxicophore. mdpi.com

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of causing cellular damage. researchgate.net This process can generate oxidative stress. nih.gov The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, a key mechanism of action for some of these compounds.

The specific arrangement of these substituents, as seen in this compound, determines the electronic properties and steric hindrance of the molecule, which in turn dictates its interaction with biological macromolecules and its ultimate toxicological impact.

Table 5: Key Toxicophore Features in Chloronitrophenols

Toxicophore FeatureAssociated Toxicological EffectMechanism
Aromatic Nitro Group (-NO₂)Genotoxicity, Oxidative StressMetabolic reduction to reactive intermediates. researchgate.netnih.gov
Chlorine Atom (-Cl)Enhanced ToxicityIncreases electron-withdrawing character of the ring. jst.go.jp
Phenolic Hydroxyl Group (-OH)Uncoupling of Oxidative PhosphorylationCan act as a protonophore, disrupting mitochondrial function. researchgate.net
Electron-withdrawing SubstituentsIncreased ReactivityMakes the aromatic ring susceptible to nucleophilic attack.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation, Detection, and Quantification

Chromatography is the cornerstone for the analysis of chloronitrophenols. The selection between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability, as well as the specific requirements of the research application.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of nitrophenols and their chlorinated derivatives due to its versatility and applicability to non-volatile and thermally labile compounds. researchgate.net Methodologies are typically based on reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings for related chloronitrophenol isomers demonstrate common approaches that are applicable to 2-Chloro-3-nitrophenol. For instance, the analysis of 2-chloro-4-nitrophenol (2C4NP) has been successfully performed using a C18 column with a mobile phase consisting of a methanol and water mixture. eeer.org Detection is commonly achieved using a UV or photodiode array (PDA) detector, which allows for the identification of compounds by comparing their UV spectra with those of reference standards. researchgate.net In a study on 2C4NP, UV detection was set at 295 nm. eeer.org For the analysis of 2-chloro-5-nitrophenol (2C5NP), HPLC analysis has been used to quantify its degradation, with one method reporting a retention time of 13.4 minutes. frontiersin.org

The development of an HPLC method often involves optimizing the mobile phase composition, pH, and flow rate to achieve baseline separation of all analytes in a minimal amount of time. chromatographyonline.comresearchgate.net For example, an isocratic method for various nitrophenols was optimized using a mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile (80:20, v/v) at a flow rate of 3 mL/min, achieving separation in under 3.5 minutes. chromatographyonline.com

Table 1: Example HPLC Conditions for Chloronitrophenol Analysis

Compound AnalyzedColumnMobile PhaseDetectorRetention Time (min)Reference
2-Chloro-4-nitrophenolAgilent ZORBAX SB-C18Methanol : Water (40:60)UV (295 nm)Not Specified eeer.org
2-Chloro-5-nitrophenolNot SpecifiedAcetonitrile / H₂O GradientUV (280 nm)13.4 frontiersin.org
2-Chloro-4-nitrophenolAgilent Zorbax Eclipse Plus C1865% Methanol (0.1% formic acid) / 35% Water (0.1% formic acid)DAD (312 nm)7.0 mdpi.com
Various NitrophenolsChromolith RP-18e50 mM Acetate Buffer (pH 5.0) : Acetonitrile (80:20)UV (Max Wavelength)< 3.5 chromatographyonline.com
2-Chloro-4-nitrophenolC₁₈ reverse-phase silica1% acetic acid in Methanol / 1% acetic acid in Water (80:20)PDA (280 & 300 nm)16.3 plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds, including phenols and their derivatives. lcms.cz U.S. EPA Method 8270, for instance, provides a framework for analyzing such compounds in various matrices. epa.gov The methodology involves injecting a sample extract into a GC equipped with a capillary column, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which acts as a detector, providing identification based on their unique mass spectra. lcms.cz

For phenols, analysis can be performed on the underivatized compounds or after a derivatization step to improve volatility and chromatographic performance. epa.gov Derivatization with agents like diazomethane (to form methylated phenols) or pentafluorobenzyl bromide (PFBBr) can be employed. epa.gov However, some compounds, such as dinitrophenols, may fail to derivatize effectively with certain agents. epa.gov In the biodegradation study of 2-chloro-4-nitrophenol, GC-MS analysis was crucial in identifying the metabolites chlorohydroquinone and hydroquinone by matching their mass fragments (m/z 144 and m/z 110, respectively) to authentic standards. plos.org

The choice of carrier gas is also a critical parameter. While helium has traditionally been used, there is increasing interest in using hydrogen. hpst.cz However, using hydrogen can sometimes lead to undesirable reactions like hydrogenation or dechlorination in the MS source, which can alter the mass spectrum and complicate identification. hpst.cz

Table 2: General GC-MS Parameters for Semivolatile Compound Analysis (based on EPA Method 8270)

ParameterSpecificationPurposeReference
Column Narrow-bore fused-silica capillary (e.g., 30m x 0.25mm, 0.5µm film)Provides high-resolution separation of analytes. lcms.cz
Injection Split/Splitless or Programmable Temperature Vaporizing (PTV)Introduces the sample extract into the GC system. lcms.cz
Carrier Gas Helium or HydrogenTransports the analytes through the column. epa.govhpst.cz
Oven Program Temperature-programmedSeparates analytes based on their volatility. lcms.cz
Detector Mass Spectrometer (MS)Identifies compounds by their mass spectrum and quantifies by ion response. lcms.czepa.gov
Identification Comparison of mass spectra with authentic standards or spectral libraries.Confirms the identity of target analytes. lcms.cz

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a significant advancement for metabolite profiling, offering high sensitivity and selectivity. thermofisher.com This hyphenated technique is particularly well-suited for identifying and quantifying metabolites of compounds like this compound in complex biological or environmental samples. Untargeted metabolomics approaches using LC-MS can profile a wide range of metabolites simultaneously. illinois.edu

In the context of chloronitrophenol degradation, LC-MS/MS is indispensable for identifying transient or low-concentration intermediates. For example, in the study of 2-chloro-5-nitrophenol degradation, HPLC-MS was used to identify the initial intermediates, 2-chloro-5-nitrosophenol and 2-chloro-5-hydroxylaminophenol. frontiersin.org Similarly, the degradation of 2C4NP in a microbial electrolysis cell was studied using HPLC/MS/MS, which identified numerous intermediates, including 2-chloro-4-aminophenol and chlorohydroquinone. eeer.org The use of high-resolution mass spectrometry (HRAM) in full-scan mode allows for the collection of all data first, followed by post-acquisition extraction of targeted metabolite peaks for quantification, which avoids the loss of information on untargeted metabolites. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are vital for confirming the chemical structure of analytes and for monitoring the progress of chemical or biological reactions in real-time.

UV-Visible spectroscopy is a valuable tool for studying reaction kinetics and tracking the formation and disappearance of intermediates that absorb light in the ultraviolet or visible range. The rearrangement of o-nitrophenols in strong acid, for example, can be followed by the marked changes in the UV-Vis spectrum over time. rsc.org The presence of well-defined isosbestic points during the reaction of 2,3-dinitrophenol indicated a clean conversion to its rearranged product, allowing for the calculation of first-order rate coefficients by monitoring the change in absorption at a specific wavelength (390 nm). rsc.org

Similarly, the transformation of 2-amino-5-chlorophenol by cell extracts shows rapid spectral changes, with a yellow intermediate appearing with an absorption maximum at 395 nm, which is then converted to a final product with different absorption characteristics. nih.gov This allows researchers to monitor distinct steps in a degradation pathway. The photocatalytic degradation of nitrophenols is also commonly monitored by the decrease in the characteristic absorbance peak of the parent compound. researchgate.net

Advanced mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the definitive technique for the structural elucidation of unknown transformation products. ijpras.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap-based systems, provide highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of an unknown metabolite. ijpras.com

In studies of chloronitrophenol degradation, MS/MS is used to fragment a selected precursor ion (the metabolite) and analyze its product ions. This fragmentation pattern provides structural information that helps in identifying the compound. ijpras.com For instance, during the degradation of 2C4NP, intermediates were identified by HPLC/MS/MS, with molecular ion peaks and their fragments corresponding to compounds like 2-chloro-4-aminophenol and hydroquinone. eeer.org In another study, the degradation pathway of 2C4NP was elucidated by identifying metabolites via GC-MS, where the mass fragment of the parent compound appeared at m/z 173, and its metabolite, chlorohydroquinone, appeared at m/z 144. plos.org The combination of chromatographic separation with advanced mass spectrometry provides the high confidence required for identifying novel metabolites and proposing detailed degradation pathways. eeer.orgmdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For substituted phenols, DFT calculations, often using the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), have proven effective in providing reliable molecular structures and properties. researchgate.netacs.org

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can determine key parameters that help predict how 2-Chloro-3-nitrophenol will interact with other chemical species. The distribution of electron density, influenced by the electron-withdrawing nitro (-NO2) and chloro (-Cl) groups, is a critical factor. researchgate.net

Key electronic descriptors calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net

The molecular electrostatic potential (MEP) map is another powerful tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net For this compound, negative potential is expected around the oxygen atoms of the nitro and hydroxyl groups, indicating sites susceptible to electrophilic attack. Positive potential regions, likely near the hydrogen atom of the hydroxyl group, suggest sites for nucleophilic attack. researchgate.net These analyses are crucial for understanding intermolecular interactions and predicting sites of reaction. dntb.gov.ua

Table 1: Key Electronic Descriptors for Aromatic Compounds This table is illustrative and values are generalized for substituted phenols.

DescriptorSignificancePredicted Influence on this compound
EHOMO Electron-donating abilityLowered by electron-withdrawing -NO₂ and -Cl groups, indicating reduced electron-donating capacity.
ELUMO Electron-accepting abilityLowered by -NO₂ and -Cl groups, indicating enhanced electron-accepting capacity.
HOMO-LUMO Gap (ΔE) Chemical reactivity, polarizabilityA smaller gap is expected, suggesting higher reactivity compared to phenol. chimicatechnoacta.ru
Dipole Moment (µ) Polarity and solubilityA significant dipole moment is expected due to the polar substituents.
Molecular Electrostatic Potential (MEP) Reactive sitesNegative potential near oxygen atoms; positive potential near hydroxyl hydrogen. researchgate.net

Computational modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing the structures and energies of transition states. researchgate.net For reactions involving this compound, such as electrophilic substitution, nucleophilic substitution, or degradation pathways, DFT calculations can map out the potential energy surface. This allows for the determination of the most favorable reaction pathway by comparing the activation energies of different possible routes. acs.org

For instance, in the context of environmental degradation, the reaction of this compound with hydroxyl radicals (•OH) is a key process. DFT modeling can be used to simulate the addition of •OH to the aromatic ring or H-abstraction from the phenolic group. acs.org By calculating the energy barriers for these competing pathways, the most likely initial step of degradation can be predicted. researchgate.net Similarly, for enzymatic reactions, transition state analysis can clarify how an enzyme catalyzes the transformation of the substrate. nih.govacs.org These computational studies provide a molecular-level understanding of the reaction dynamics that are often difficult to probe experimentally.

The acid dissociation constant (pKa) is a critical physicochemical parameter for phenols, influencing their degree of ionization, solubility, and toxicity. jst.go.jpum.si Computational methods, particularly those combining DFT with continuum solvation models (like CPCM or SMD), can predict pKa values with high accuracy. torvergata.itresearchgate.net

The prediction is typically based on calculating the Gibbs free energy change (ΔG) for the dissociation of the phenol in a solvent, usually water. The accuracy of these predictions has been shown to improve significantly when explicit water molecules are included in the calculation to model the first solvation shell, in addition to the continuum model. torvergata.itresearchgate.net Studies have demonstrated that for substituted phenols, including those with nitro groups, DFT calculations can yield pKa values with a mean absolute error as low as 0.3 pKa units compared to experimental values. torvergata.itresearchgate.net Given the strong electron-withdrawing nature of both the chloro and nitro substituents, the pKa of this compound is expected to be significantly lower than that of phenol (pKa ≈ 10). Computational models can provide a precise estimate of this value, which is essential for QSAR and environmental fate modeling. jst.go.jpum.si

Transition State Modeling and Reaction Pathway Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. ecetoc.orgnih.gov These models are widely used in environmental science and toxicology to predict the behavior of chemicals for which experimental data is scarce. ecetoc.org

The environmental fate of this compound—its persistence, transport, and transformation—can be estimated using QSPR models. These models typically use physicochemical descriptors to predict properties like water solubility, soil sorption coefficient (Koc), and rates of abiotic degradation (e.g., hydrolysis, photolysis). epa.gov

For substituted phenols, key descriptors in environmental fate QSARs often include the octanol-water partition coefficient (log P or log Kow), which represents hydrophobicity, and the pKa, which determines the extent of ionization at a given pH. jst.go.jp Hydrophobicity influences a chemical's tendency to partition into soil organic matter or bioaccumulate in organisms. jst.go.jp The ionization state affects water solubility and the dominant sorption mechanisms. Because this compound is an ionizable compound, its environmental distribution will be pH-dependent. QSPR models can integrate these parameters to provide a comprehensive assessment of its likely behavior in different environmental compartments.

QSAR models are extensively used to predict the toxicity of chemicals to various organisms, including algae, fish, and mammals, thereby reducing the need for animal testing. nih.gov For phenols and nitrophenols, toxicity is often modeled using descriptors related to hydrophobicity (log P) and electronic effects. jst.go.jp

The toxicity of many simple phenols is attributed to a mechanism known as polar narcosis, which can be modeled using log P and pKa. um.si However, for reactive compounds like nitrophenols, more specific mechanisms may be at play. The toxicity of nitrophenols towards the algae Chlorella vulgaris has been successfully modeled using quantum chemical descriptors derived from DFT, such as ELUMO, in addition to log P. The inclusion of electronic descriptors suggests that the toxic mechanism involves more than simple membrane disruption, potentially including electrophilic interactions or uncoupling of oxidative phosphorylation. jst.go.jpum.si

A QSAR model for the skin irritation potential of organic chemicals identified the HOMO energy (EHOMO) as a significant descriptor, possibly reflecting the propensity for metabolic activation. oup.com For this compound, QSAR models would likely predict significant toxicity due to the combined effects of its hydrophobicity and the strong electronic perturbations caused by the chloro and nitro groups. These models are crucial for risk assessment and for understanding the molecular basis of toxicity. oup.com

Prediction of Environmental Fate Parameters

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of chemical compounds, offering insights into their behavior at the molecular level. For this compound, these techniques provide a theoretical framework to predict and understand its potential biological interactions, even in the absence of extensive experimental data. Through methods like molecular docking and molecular dynamics simulations, researchers can explore how this compound might bind to biological targets and the mechanisms that could underlie its biological activity.

Ligand-Protein Binding Studies (e.g., Ryanodine Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding potential ligand-protein interactions. While specific molecular docking studies of this compound with ryanodine receptors (RyRs) are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on similar phenolic compounds.

The primary goal of a ligand-protein binding study would be to determine the binding affinity and the specific interactions between this compound and the amino acid residues within the binding site of a target protein like RyR1. For instance, studies on other nitrophenols have demonstrated their potential to interact with various proteins. Although not the exact isomer, a study involving 3-chloro-4-nitrophenol was conducted to assess its antibacterial properties through molecular docking, indicating the potential for this class of compounds to bind to biological macromolecules. nih.gov

A hypothetical docking study of this compound with a ryanodine receptor would involve preparing the 3D structure of the ligand and the receptor. The docking software would then explore various possible binding poses of the ligand within the receptor's binding pocket, calculating a scoring function to estimate the binding energy for each pose. The resulting data would highlight the most probable binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

Table 1: Representative Data from a Molecular Docking Study of a Related Nitrophenol Compound

CompoundTarget ProteinBinding Energy (kcal/mol)Interacting Residues
3-chloro-4-nitrophenolBacterial Protein-8.6Not specified

This table presents example data from a study on a related compound to illustrate the type of information generated from molecular docking studies. nih.gov Specific data for this compound is not available.

Elucidation of Molecular Mechanisms of Biological Activity

An MD simulation of this compound bound to a protein would typically start with the best-docked pose. The system would then be solvated in a water box, and ions would be added to neutralize the system. The simulation would then be run for a specific period, allowing the atoms to move according to the principles of classical mechanics. Analysis of the simulation trajectory could reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the complex.

Key interactions: The simulation can show which hydrogen bonds and other non-covalent interactions are maintained throughout the simulation, indicating their importance for binding.

Conformational changes: MD can reveal if the binding of this compound induces any significant changes in the protein's secondary or tertiary structure, which could be linked to its biological effect.

Quantitative Structure-Activity Relationship (QSAR) studies on a range of phenols and anilines have also provided insights into the molecular properties that contribute to their toxicity. These studies often use quantum chemical descriptors to correlate the chemical structure with biological activity. For instance, the toxicity of various chloronitrophenols has been evaluated, providing data that can be used to build predictive models.

Table 2: Ecotoxicity Data for a Structurally Related Isomer

CompoundOrganismToxicity Endpoint (pIC50)Reference
4-Chloro-3-nitrophenolChlorella vulgaris1.3667

This table shows ecotoxicity data for an isomer of this compound, highlighting how computational and experimental data can be integrated to understand the biological effects of this class of compounds.

Future Research Directions and Unaddressed Challenges

Emerging Contaminant Status and Broader Environmental Impact Assessments

While the toxicity of many chlorophenols is recognized, the specific environmental footprint of 2-chloro-3-nitrophenol remains an area requiring deeper investigation. researchgate.net Its classification as a persistent environmental pollutant stems from its use in the synthesis of dyes, drugs, and pesticides. researchgate.net Future research should focus on its prevalence in various environmental compartments, such as water and soil, to ascertain its status as a contaminant of emerging concern (CEC). frontiersin.org The widespread use of related compounds, like 2-chloro-4-nitrophenol (2C4NP) in herbicides, highlights the potential for significant environmental release of such chemicals. eeer.org

Comprehensive environmental impact assessments are crucial. These should not only consider the parent compound but also its transformation products, which can sometimes be more toxic. For instance, the degradation of nitrophenols can lead to the formation of chlorinated nitrogenous byproducts, which are of concern due to their potential carcinogenicity and mutagenicity. mdpi.com Long-term ecological studies are needed to understand the chronic effects on aquatic life and microbial communities, as the persistence of these compounds can lead to lasting ecosystem impacts.

Development of Novel and Sustainable Degradation Pathways

Current methods for removing chlorophenols from the environment, such as adsorption and chemical oxidation, can be expensive and may generate hazardous byproducts. d-nb.info Bioremediation, which utilizes microorganisms to break down pollutants, is a more cost-effective and environmentally friendly alternative. d-nb.infojebas.org

Future research should prioritize the discovery and engineering of novel microbial strains and consortia with enhanced degradation capabilities for this compound. While much research has focused on isomers like 2-chloro-4-nitrophenol and 2-chloro-5-nitrophenol, specific pathways for this compound are less understood. mdpi.comfrontiersin.orgnih.gov The identification of key enzymes and genes involved in the degradation process is paramount. nih.gov For example, studies on related compounds have identified monooxygenases and dioxygenases as crucial for initiating the breakdown of the aromatic ring. d-nb.infonih.gov

Sustainable degradation strategies should also explore advanced oxidation processes (AOPs) that are more efficient and generate fewer harmful intermediates. mdpi.com The combination of biological and advanced oxidation processes could offer a synergistic approach to the complete mineralization of this compound.

Advanced Toxicological Risk Assessment Methodologies Incorporating Multi-Omics Data

Traditional toxicological assessments often fall short in providing a complete picture of the risks posed by chemicals like this compound. Future risk assessments must move towards more refined approaches that incorporate modern methodologies. ecetoc.org This includes the use of quantitative structure-activity relationship (QSAR) models to predict toxicity based on chemical structure, which can be particularly useful for data-poor compounds. fiu.edu

The integration of "multi-omics" data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful tool for understanding the mechanisms of toxicity at a molecular level. umyu.edu.ngresearchgate.net These approaches can identify the specific biological pathways disrupted by this compound exposure, providing a more nuanced understanding of its adverse effects. frontiersin.org For example, toxicogenomics can reveal changes in gene expression in response to chemical exposure, helping to classify compounds based on their mode of action. frontiersin.orgnih.gov This level of detail is crucial for developing more accurate and predictive risk assessments for human health and the environment.

Integration of Multi-Omics Approaches in Microbial Degradation Studies

The application of multi-omics is not limited to toxicology; it can also revolutionize our understanding of microbial degradation processes. By analyzing the complete genetic and metabolic profiles of degrading microorganisms, researchers can identify the key enzymes, metabolic pathways, and regulatory networks involved in the breakdown of this compound. frontiersin.orgumyu.edu.ng

Genomic and proteomic analyses of bacteria capable of degrading similar compounds have already revealed the genetic basis for their metabolic capabilities. nih.gov Future studies should apply these techniques to microorganisms that can metabolize this compound to:

Pinpoint the specific genes and enzymes responsible for each step of the degradation pathway.

Understand how these organisms respond to the stress of exposure to the compound.

Optimize conditions for bioremediation by enhancing the expression of key degradative enzymes.

This detailed molecular understanding will be instrumental in engineering more robust and efficient microbial strains for bioremediation applications. nih.gov

Exploration of Green Chemistry Principles for this compound Synthesis and Application

A fundamental shift towards preventing pollution at its source is essential. The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgzenodo.orgcolab.ws

Future research in this area should focus on:

Greener Synthetic Routes: Developing alternative, more environmentally benign methods for synthesizing this compound and its derivatives. This could involve the use of safer solvents, renewable starting materials, and catalytic reactions that maximize atom economy and minimize waste. royalsocietypublishing.orgresearchgate.net

Design for Degradation: Intentionally designing molecules that are effective for their intended purpose but will readily break down into harmless substances in the environment. royalsocietypublishing.org

Alternative Products: Investigating safer chemical alternatives to this compound that possess the desired functionality without the associated toxicity and persistence.

By embracing green chemistry, the chemical industry can move towards a more sustainable future, minimizing the environmental burden of compounds like this compound. acs.org

Data on Microbial Degradation of Related Chloronitrophenols

MicroorganismCompound DegradedConcentrationTime for DegradationReference
Burkholderia sp. RKJ 8002-chloro-4-nitrophenol0.4 mM96 hours mdpi.com
Cupriavidus sp. CNP-82-chloro-5-nitrophenol0.4 mM- frontiersin.org
Caldariomyces fumago2-chloro-4-nitrophenol1 mM- mdpi.com
Rhodococcus sp. 21391p-nitrophenol1300 µM48 hours nih.gov

Q & A

Q. How does the ortho-effect influence the acidity of this compound compared to para-substituted analogs?

  • Methodological Answer : Measure pKaK_a via potentiometric titration in 50% aqueous methanol. Compare with 4-chloro-3-nitrophenol to isolate steric vs. electronic effects. Validate with computational ΔGacid\Delta G_{acid} calculations (COSMO-RS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.